![molecular formula C17H14FN3O2S B2625644 4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899985-27-4](/img/structure/B2625644.png)
4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . These derivatives have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with sodium nitrite in a mixture of water and HCl .Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, which is important for interactions with the amino acids present in the active site of the enzyme .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with sodium nitrite .Aplicaciones Científicas De Investigación
Optoelectronic and Material Science Applications
Synthesis of Optoelectronic Materials Compounds containing the pyrrolo[3,4-d]pyrimidine scaffold are instrumental in the synthesis of materials for optoelectronic applications. This includes the development of luminescent materials, photoelectric conversion elements, and image sensors. The integration of pyrimidine fragments into π-extended conjugated systems significantly contributes to creating innovative optoelectronic materials. These materials find extensive use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, pyrimidine derivatives are also crucial in fabricating materials for nonlinear optical applications and colorimetric pH sensors (Lipunova et al., 2018).
Synthetic Chemistry and Catalysis
Catalysis in Synthetic Pathways The pyranopyrimidine core, closely related to the pyrrolo[3,4-d]pyrimidine structure, is a precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a vital role in synthesizing derivatives of pyranopyrimidine. This synthesis pathway is essential for developing bioactive compounds with potential therapeutic applications. The diversity of the catalysts used in these synthetic processes underscores the versatility and significance of pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives in medicinal chemistry (Parmar et al., 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-11-5-3-10(4-6-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-2-1-7-24-12/h1-7,15H,8-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNZJBZCAXJHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)
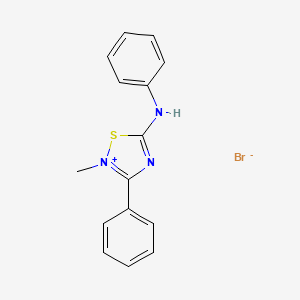
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625565.png)
![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2625569.png)
![Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2625571.png)
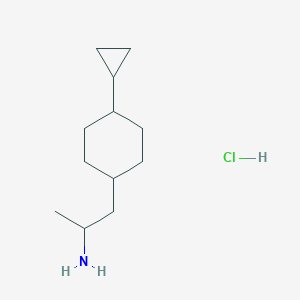
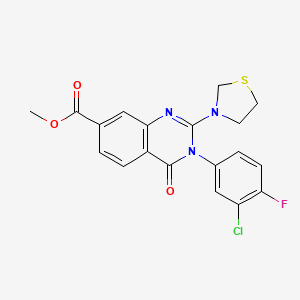
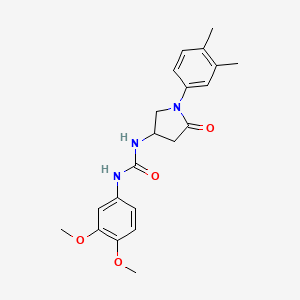
![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)
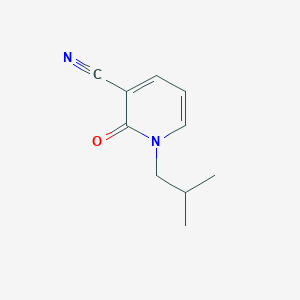
![4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2625579.png)
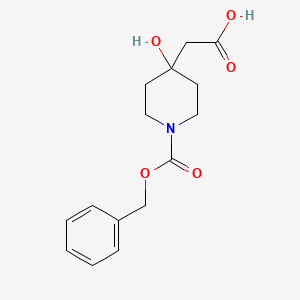
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)